2-(2-aminoacetamido)benzamide hydrochloride

Description

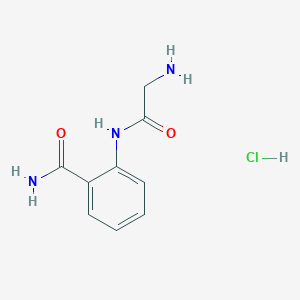

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYVZYLZFDLYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoacetamido)benzamide hydrochloride typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and a simple procedure .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoacetamido)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex benzamide derivatives, while reduction reactions may produce simpler amine compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-(2-aminoacetamido)benzamide hydrochloride. These compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including K562 (human chronic myelogenous leukemia) and other NCI tumor cell lines.

Case Study: Antiproliferative Effects

- Study Design : A series of 2-(2-phenoxyacetamido)benzamide derivatives were synthesized and tested for their ability to inhibit the growth of K562 cells.

- Findings : Some derivatives demonstrated significant growth inhibition, causing cell cycle arrest in the G0–G1 phase and inducing apoptosis through caspase activation. The most active compounds showed over 50% growth inhibition at a concentration of 10 μM .

| Compound ID | % Growth Inhibition (10 μM) | IC50 (μM) |

|---|---|---|

| 17a | 65 | 5.4 |

| 17b | 70 | 4.1 |

| 17c | 55 | 6.3 |

Analgesic Properties

The compound has been associated with analgesic effects, making it a candidate for pain management therapies. Research indicates that similar benzamide derivatives exhibit potent analgesic activities, potentially surpassing traditional pain relievers like morphine.

Case Study: Analgesic Activity

- Study Overview : A patent describes the use of N-(2-aminocycloaliphatic)benzamides for alleviating pain in various conditions.

- Results : These compounds demonstrated efficacy in treating traumatic pain, cancer pain, and post-surgical pain, with some exhibiting lower physical dependence liability compared to morphine .

Neuropharmacological Applications

Another area of interest is the potential use of this compound as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment.

Case Study: Dual Inhibition Potential

- Research Findings : Several benzamide derivatives were synthesized and tested for their inhibitory activity against AChE and BACE1.

- Outcome : Compounds showed varying degrees of inhibition, with some achieving low IC50 values against AChE, indicating promise for dual-target therapy in Alzheimer's disease .

| Compound ID | AChE IC50 (μM) | BACE1 IC50 (μM) |

|---|---|---|

| JW8 | 0.056 | 9.01 |

| Compound X | 0.046 | 7.85 |

Synthesis and Structure-Activity Relationship Studies

The synthesis of derivatives of this compound has been extensively studied to optimize their biological activity through structure-activity relationship (SAR) analyses.

Research Insights

- Synthesis Techniques : Various synthetic routes have been developed to produce these compounds, emphasizing the importance of functional group modifications on biological activity.

- Biological Evaluation : The synthesized compounds have been evaluated for their activity against different biological targets, providing insights into how structural changes affect efficacy .

Mechanism of Action

The mechanism of action of 2-(2-aminoacetamido)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, affecting various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The presence of a benzyl group (e.g., 2-amino-N-benzylacetamide HCl) reduces solubility compared to the parent compound due to increased hydrophobicity . In contrast, the aminomethyl group in 2-(aminomethyl)benzamide HCl enhances hydrogen bonding, improving solubility .

Key Observations :

- Catalytic Performance: The short aminoacetamido chain in 2-(2-aminoacetamido)benzamide HCl limits its ability to stabilize transition states in Pd-catalyzed reactions, unlike A6, which has an extended structure enabling better coordination .

Key Observations :

- Toxicity : The hydrochloride salt in all compounds mitigates volatility but necessitates precautions against irritation (e.g., respiratory protection) .

- Drug Potential: Procainamide’s clinical success highlights benzamides’ versatility, though 2-(2-aminoacetamido)benzamide HCl’s primary amine may require derivatization for therapeutic optimization .

Biological Activity

2-(2-aminoacetamido)benzamide hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in the context of cancer treatment. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various studies, and comparisons with related compounds.

- Molecular Formula : C9H10ClN3O2

- Molecular Weight : 219.65 g/mol

- CAS Number : 2287289-66-9

The biological activity of this compound is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors have emerged as promising agents in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells.

- Inhibition of HDACs : The compound exhibits selective inhibition of class I HDACs, particularly HDAC1 and HDAC3, leading to changes in gene expression that promote apoptosis and inhibit tumor growth .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis rates in various cancer cell lines, including HepG2 cells. The compound's ability to induce G2/M phase arrest further enhances its anticancer effects .

Efficacy in Cancer Models

A series of studies have evaluated the efficacy of this compound in cancer models:

- In Vitro Studies : In cell-based assays, the compound demonstrated significant antiproliferative activity against HepG2 liver cancer cells, with IC50 values indicating potent inhibition compared to standard HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

- In Vivo Studies : Xenograft models using HepG2 cells showed that the compound effectively inhibited tumor growth, supporting its potential as a therapeutic agent for solid tumors .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known HDAC inhibitors:

| Compound Name | Selectivity | IC50 (HepG2) | Mechanism |

|---|---|---|---|

| This compound | Class I HDACs | 1.73 μM | Induces apoptosis and cell cycle arrest |

| Suberoylanilide hydroxamic acid (SAHA) | Class I/II | 27.3 μM | General HDAC inhibition |

| FNA (Fluorinated derivative) | Class I HDACs | 1.30 μM | Enhanced stability and selectivity |

Case Studies

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptosis rates from 5.83% (control) to over 28% at higher concentrations. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspases and subsequent cellular signaling pathways .

- Combination Therapy : In combination with other chemotherapeutic agents like taxol and camptothecin, the compound showed enhanced anticancer activity, suggesting a synergistic effect that could be exploited for more effective treatment regimens .

Q & A

Q. Key Parameters Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Acetylation | Ac₂O, ∆, 1 h | 69–78% |

| Ammonolysis | NH₄OH, RT, 4 h | 42–71% |

How does polymorphism affect the physicochemical properties of this compound, and what techniques are used to characterize crystalline forms?

Advanced Research Question

Polymorphism impacts solubility, stability, and bioavailability. X-ray crystallography (e.g., SHELX software ) and differential scanning calorimetry (DSC) are critical for identifying polymorphs. For instance, highlights distinct melting points for 4-chloro (higher stability) vs. 5-chloro analogues due to packing efficiency. Pairing powder XRD with solid-state NMR resolves ambiguities in hydrate vs. anhydrate forms.

Q. Methodological Approach :

- XRD : Compare diffraction patterns to Cambridge Structural Database entries.

- Thermal Analysis : Use DSC to detect phase transitions.

- Spectroscopy : Solid-state ¹³C NMR for hydrogen-bonding networks.

Which spectroscopic techniques are essential for structural elucidation of this compound and its intermediates?

Basic Research Question

¹H/¹³C NMR confirms backbone structure (e.g., benzamide protons at δ 7.5–8.0 ppm) . IR spectroscopy identifies amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 228.1). For hydrochloride salts, chloride ion quantification via ion chromatography is recommended .

Q. Troubleshooting Checklist :

- Verify compound purity (>95% via HPLC).

- Replicate assays in ≥3 independent experiments.

- Disclose solvent/DMSO concentrations to rule out cytotoxicity.

What strategies improve solubility and stability of this compound in in vitro studies?

Advanced Research Question

Hydrochloride salts enhance aqueous solubility but may hydrolyze under basic conditions. Use PBS (pH 7.4) or HEPES buffers for stability. Lyophilization with cryoprotectants (e.g., trehalose) preserves integrity during storage . For cellular assays, pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation.

Q. Stability Data :

| Condition | Half-Life |

|---|---|

| pH 7.4, 25°C | >48 h |

| pH 9.0, 25°C | <6 h |

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention . Store in airtight containers at -20°C to minimize degradation. Avoid inhalation of fine powders by working in fume hoods.

Q. Emergency Response :

- Inhalation : Move to fresh air; administer oxygen if needed .

- Ingestion : Do not induce vomiting; provide activated charcoal .

How can researchers design enzyme inhibition assays using this compound as a potential inhibitor?

Advanced Research Question

Use kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) with purified enzymes. Include positive controls (e.g., known inhibitors) and internal standards (e.g., 4-amino-N-[2-(dipropylamino)ethyl]benzamide hydrochloride) to normalize data . For IC₅₀ determination, test 8–10 concentrations in triplicate.

Q. Assay Design Table :

| Parameter | Recommendation |

|---|---|

| Enzyme Concentration | 0.1–1.0 U/mL |

| Incubation Time | 30–60 min |

| Data Analysis | Non-linear regression (GraphPad Prism) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.